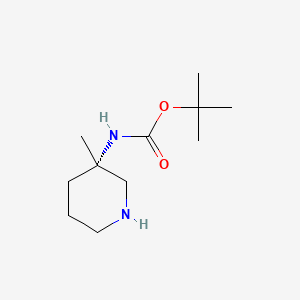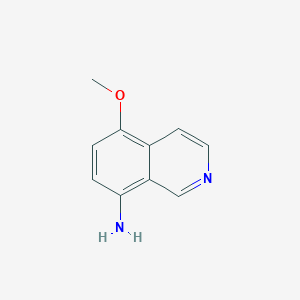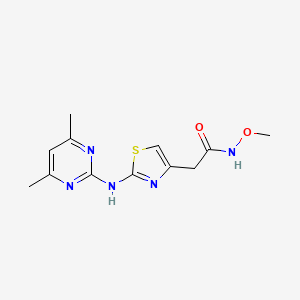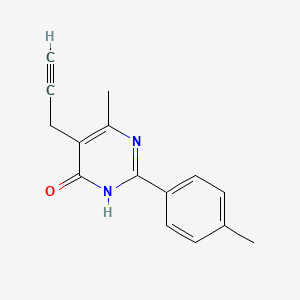
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone, also known as MPP, is a chemical compound that has been studied extensively for its potential therapeutic applications. MPP is a pyrimidinone derivative that has been shown to exhibit a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Antitumor Effects
Pyrimidinones exhibit significant antitumor effects. Research has shown that certain pyrimidinones can inhibit the growth of transplantable mouse bladder tumors. The compounds demonstrate this effect by inducing interferon production, which has established antiviral, immunomodulatory, and antitumor effects. The study also suggested that bladder-origin tumors might be particularly sensitive to pyrimidinone treatment, indicating a potential targeted therapeutic application in oncology (Sidky, Borden, Wierenga, & Bryan, 1986).
2. Interferon-Inducing Activities
Pyrimidinones are known for their interferon-inducing activities. A study synthesizing substituted pyrimidinone derivatives indicated that all 2-amino-5-bromo-6-substituted-4-(3H)pyrimidinone compounds had interferon-inducing activity. This characteristic makes them potent candidates for antiviral drugs (Liu & Xu, 1994).
3. Antimicrobial and Anti-Inflammatory Activities
Studies have indicated that pyrimidinone derivatives can have significant anti-inflammatory and antimicrobial activities. Compounds synthesized with specific structural configurations displayed considerable decrease in blood pressure, comparable to standard drugs, indicating their potential as antihypertensive agents (Alam et al., 2010).
4. Impact on Mitochondrial Function
A study on the mutagenic agent 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, which shares structural similarities with pyrimidinones, revealed its potential to negatively impact mitochondrial electron transport activities in various rat tissues. This points to the importance of understanding the cellular and molecular impact of pyrimidinone derivatives in the broader context of toxicology and pharmacology (Sugiyama et al., 1993).
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methylphenyl)-5-prop-2-ynyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-4-5-13-11(3)16-14(17-15(13)18)12-8-6-10(2)7-9-12/h1,6-9H,5H2,2-3H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKNIAIMRUHMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)
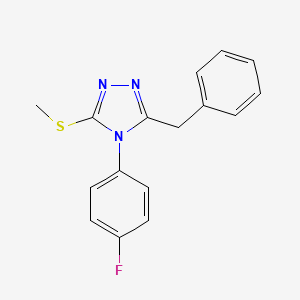
![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)
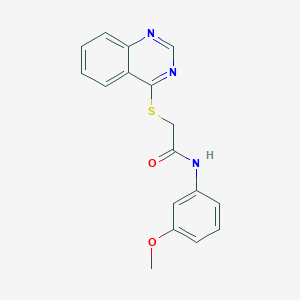
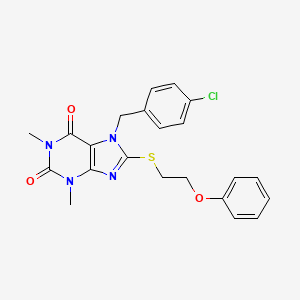
![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)
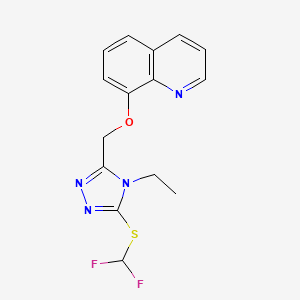
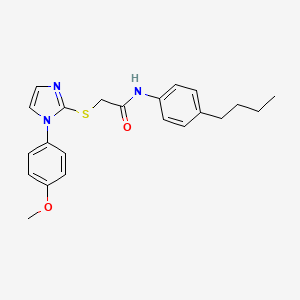
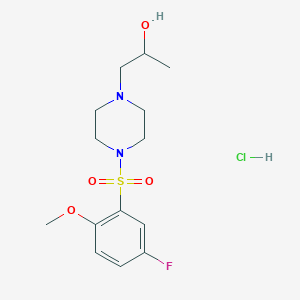
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
